Rolapitant hydrate hydrochloride is a selective and competitive antagonist of the neurokinin-1 receptor, primarily used in the prevention of chemotherapy-induced nausea and vomiting. It acts by inhibiting the action of substance P, a neuropeptide involved in the emetic response. Rolapitant is classified as a small molecule drug and has been approved for medical use, particularly in combination with other antiemetics to enhance efficacy in managing nausea associated with chemotherapy treatments .
Rolapitant hydrate hydrochloride is derived from l-pyroglutamic acid through a series of synthetic steps. It belongs to the class of tachykinin compounds, specifically targeting neurokinin-1 receptors. The compound is recognized for its high selectivity towards these receptors, making it effective in clinical settings . The chemical formula for rolapitant is , with an average molecular weight of approximately 500.485 g/mol .
The synthesis of rolapitant involves several key steps, starting from commercially available l-pyroglutamic acid. The process typically includes:
Rolapitant's molecular structure features a complex arrangement that includes multiple rings and functional groups conducive to its receptor-binding properties. The structural representation can be summarized as follows:
The chemical reactivity of rolapitant primarily involves its interaction with neurokinin-1 receptors. Upon administration, rolapitant binds competitively to these receptors, preventing substance P from exerting its emetic effects. This mechanism is crucial for its therapeutic action in preventing nausea and vomiting associated with chemotherapy.
Key reactions include:
Rolapitant functions by antagonizing neurokinin-1 receptors located in the central nervous system and gastrointestinal tract. By blocking these receptors, it effectively reduces the signaling pathways activated by substance P, which are responsible for inducing nausea and vomiting.
The pharmacodynamic profile indicates that rolapitant reaches peak plasma concentrations approximately four hours post-administration, demonstrating significant protein binding (99.8% bound to plasma proteins) and a large volume of distribution (460 L) . This profile supports its efficacy as an antiemetic agent.
Rolapitant hydrate hydrochloride exhibits several notable physical and chemical properties:
Rolapitant is primarily used in clinical settings for:
The compound's ability to selectively block neurokinin-1 receptors positions it as a valuable agent in managing various forms of nausea beyond chemotherapy settings.
Rolapitant hydrate hydrochloride (chemical name: (5S,8S)-8-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]decan-2-one hydrochloride hydrate) exhibits exceptional binding specificity for the human neurokinin-1 (NK1) receptor due to its distinct stereochemical and substituent features. The compound's molecular weight is 554.95 g/mol with the chemical formula C₂₅H₂₉ClF₆N₂O₃ [1] [4]. Its binding affinity (Ki = 0.66 nM) arises from three critical structural elements:
Table 1: Structural Components and Their Pharmacological Roles in Rolapitant
| Structural Element | Molecular Interactions | Effect on NK1 Binding |
|---|---|---|
| Spirodecanone core (5S,8S) | H-bond with Gln165; hydrophobic packing with Phe268 | Ki = 0.66 nM (human) |
| 3,5-Bis(trifluoromethyl)phenyl | Fluorine-π interactions with Tyr287; hydrophobic enclosure | 1000× selectivity over NK2/NK3 |
| Phenyl group at C8 | π-π stacking with Phe268 | Prevents agonist-induced conformational change |
The trifluoromethyl groups confer exceptional selectivity (>1000-fold) over closely related NK2 and NK3 receptors by exploiting size differences in the orthosteric pocket—particularly the substitution of Tyr287 in NK1 with smaller Ala286 in NK2 [1] [7].
Rolapitant exhibits slow receptor dissociation kinetics, a defining feature underlying its long-lasting antiemetic effects. In vitro studies demonstrate a dissociation half-life (t½) >48 hours from human NK1 receptors, persisting 5× longer than aprepitant (t½ ~12 hours) [1] [7]. This prolonged binding translates to sustained functional antagonism:
The extended receptor occupancy enables single-dose protection against both acute (0–24h) and delayed (24–120h) chemotherapy-induced vomiting, as validated in ferret emesis models where a 1 mg/kg dose abolished cisplatin-induced vomiting for 72 hours [1] [3].
Rolapitant displays marked species-dependent affinity variations linked to sequence polymorphisms in the NK1 receptor ligand-binding domain. Binding affinities span a 600-fold range across mammals:
Table 2: Rolapitant Binding Affinities Across Species
| Species | NK1 Receptor Ki (nM) | Key Receptor Polymorphism | Functional Potency (ID90, mg/kg) |
|---|---|---|---|
| Human | 0.66 | None (reference) | 0.3 (gerbil model) |
| Gerbil | 0.13 | Val213→Ile | 0.03 |
| Guinea Pig | 0.72 | Phe268→Tyr | 0.1 |
| Monkey | 2.5 | Ile290→Val | 0.3 |
| Rabbit | 31.7 | Gln165→Glu; Phe268→Leu | >1.0 |
| Rat | 78.6 | His197→Tyr; Phe268→Leu | Inactive at 3 mg/kg |
| Mouse | 60.4 | His197→Tyr; Phe268→Leu | Inactive at 3 mg/kg |
Mechanistic insights:
These variations necessitate careful model selection: gerbils and ferrets (high affinity) predict human efficacy, whereas rats and mice are unsuitable for in vivo testing [1] [7].
Computational simulations reveal precise binding mode determinants of rolapitant hydrate hydrochloride within the human NK1 receptor (PDB ID: 6HLO homology model):
Docking and Molecular Dynamics Findings:
Free Energy Calculations:
The simulations rationalize rolapitant’s slow off-rate: unbinding requires coordinated disruption of multiple interactions, with an energy barrier of +28.4 kcal/mol—explaining the >48-hour dissociation half-life [6] [7].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: